molecular formula C10H8OS B1275465 2-Methyl-1-benzothiophene-3-carbaldehyde CAS No. 30446-99-2

2-Methyl-1-benzothiophene-3-carbaldehyde

Cat. No. B1275465
CAS RN: 30446-99-2
M. Wt: 176.24 g/mol
InChI Key: GDAUIGNXYBQHNU-UHFFFAOYSA-N
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Description

2-Methyl-1-benzothiophene-3-carbaldehyde is a compound that belongs to the class of organic compounds known as heteroaryl carbaldehydes. These compounds contain a heteroaryl ring with an aldehyde group attached to it. The specific structure of 2-methyl-1-benzothiophene-3-carbaldehyde includes a benzothiophene moiety, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring, and an aldehyde group at the third position.

Synthesis Analysis

The synthesis of heterocyclic carbaldehydes, such as 2-methyl-1-benzothiophene-3-carbaldehyde, can be achieved through various methods. One efficient approach involves the transient directing group-enabled direct γ-C(sp3)-H arylation of 3-methylheteroarene-2-carbaldehydes, which allows for the coupling with aryl iodides to yield a library of functionalized products . Another method includes the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols, which can be catalyzed by palladium or promoted by radicals to produce benzothiophene derivatives .

Molecular Structure Analysis

The molecular structure of compounds related to 2-methyl-1-benzothiophene-3-carbaldehyde can be studied using computational methods such as density functional theory (DFT). These studies help predict the existence of intramolecular processes and understand the photophysical properties of the synthesized carbaldehydes . Additionally, crystallographic analysis can reveal the geometry and intermolecular interactions within the crystal lattice, providing insight into the three-dimensional arrangement of the molecules .

Chemical Reactions Analysis

The reactivity of 2-methyl-1-benzothiophene-3-carbaldehyde can be inferred from studies on similar compounds. For instance, the solvatochromism of related carbaldehydes has been investigated, showing sensitivity to solvent polarity and pH, which indicates that the compound may undergo excited state intramolecular proton transfer (ESIPT) processes . Furthermore, the synthesis of derivatives through reactions such as Br/Li exchange reactions demonstrates the potential for chemical modifications at specific positions on the heteroaryl ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyl-1-benzothiophene-3-carbaldehyde can be deduced from experimental and theoretical studies on similar compounds. Photoluminescence properties are of particular interest, with absorption bands corresponding to π-π transitions and emissive peaks in various solvents and the solid state . The compound's behavior under different conditions, such as temperature and light exposure, can lead to isomerizations and acyl rearrangements, which are important for understanding its stability and potential applications .

Scientific Research Applications

Substitution Reactions and Organic Synthesis

  • 2-Methyl-1-benzothiophene-3-carbaldehyde undergoes various substitution reactions such as bromination, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation. These reactions are essential in organic synthesis for creating complex molecular structures (Chapman, Hughes, & Scrowston, 1971).

Photochemical Synthesis

  • The compound is also used in photochemical synthesis, where irradiation in benzene solution can lead to the formation of phenyl derivatives. This method has been found effective for various halogenothiophenes (Antonioletti et al., 1986).

Novel Synthesis Pathways

  • A novel synthesis pathway has been developed using 2-Methyl-1-benzothiophene-3-carbaldehyde to create polyfunctionalized indoles, benzofurans, and benzothiophenes. This method is significant for synthesizing complex heterocyclic compounds (Keil, Kämpchen, & Seitz, 1990).

Semiconductor Applications

  • The compound has applications in the field of semiconductors. For instance, liquid crystalline derivatives of 2-Methyl-1-benzothiophene-3-carbaldehyde have been synthesized for use in organic thin-film transistors. These derivatives show high charge carrier mobilities, making them suitable for electronics (Jung et al., 2010).

Heterocyclic Compound Synthesis

  • It has been used in the synthesis of heterocyclic compounds like 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1, 2-dihydropyridine-3,5-dicarbonitrile, which is important for developing pharmaceuticals (Abdel-fattah & Attaby, 2012).

Non-Linear Optic Applications

  • Novel push-pull benzothiazole derivatives with reverse polarity, synthesized using 2-Methyl-1-benzothiophene-3-carbaldehyde, have potential applications in non-linear optics. These compounds demonstrate significant electronic properties (Hrobárik, Sigmundová, & Zahradník, 2004).

Chemical Sensor Development

  • This compound has also been used in the development of chemical sensors, such as an Er(III) membrane sensor. The sensor exhibits high selectivity and sensitivity, making it useful in analytical applications (Ganjali et al., 2007).

Tautomerism Studies

  • The compound has been studied for its photo- and thermochromic transformations, contributing to the understanding of benzenoid-quinoid tautomerism in organic chemistry (Palui et al., 1988).

Monoamine Oxidase Inhibitory Agents

  • Derivatives of 2-Methyl-1-benzothiophene-3-carbaldehyde have been synthesized as monoamine oxidase inhibitory agents, showing potential for therapeutic use in treating depression and neurological diseases (Javid et al., 2023).

Environmental Studies

  • The photochemical degradation of similar compounds in aqueous solutions, like 2-methylbenzothiophene, has been studied to understand the fate of crude oil components after oil spills in oceans (Andersson & Bobinger, 1996).

Transamination of Schiff Bases

  • The compound has been used in synthesizing aldehydes or ketones via transaminations, demonstrating its versatility in organic synthesis (Calō, Lopez, & Todesco, 1972).

Heterocyclization Reactions

  • Novel approaches for synthesizing benzothiophene derivatives have been developed based on heterocyclization reactions of 2-Methyl-1-benzothiophene-3-carbaldehyde derivatives (Gabriele et al., 2011).

properties

IUPAC Name

2-methyl-1-benzothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAUIGNXYBQHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396264
Record name 2-methylbenzo[b]thiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-benzothiophene-3-carbaldehyde

CAS RN

30446-99-2
Record name 2-methylbenzo[b]thiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

SnCl4 (20 mL, 67 mmole) was added over 5 min to a stirred solution of 2-methylbenzo[b]thiophene (5.0 g, 33.7 mmole) in CH2Cl2 (75 mL) at 0° C. under argon. After 15 minutes, dichloromethyl methyl ether (3.7 mL, 41 mmole) was added. The reaction became a yellowish colored suspension. The reaction was allowed to warm to RT and stirred for 16 h, then was poured onto ice water (200 mL). The aqueous mixture was acidified with 1.0 N HCl (100 mL) and stirred until the suspension dissolved. The organic phase was separated, dried (MgSO4), and concentrated under vacuum. Purification by flash chromatography on silica gel (10% ethyl acetate/hexane) gave the title compound (5.83 g, 98%) as a white crystalline solid: 1H NMR (400 MHz, CDCl3) δ 10.38 (s, 1 H), 8.61 (d, J=8.1 Hz, 1 H), 7.77 (d, J=8.0 Hz, 1 H), 7.48 (t, 1 H), 7.39 (t, 1 H), 2.93 (s, 3 H).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
98%

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